molecular formula C14H10ClN3O B1192484 CDK9-IN-37

CDK9-IN-37

カタログ番号: B1192484
分子量: 271.7
InChIキー: KTQUDVGNQBSZMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDK9-IN-37 is an inhibitor of the cyclin-dependent kinase 9 (CDK9).

科学的研究の応用

  • Treatment of Acute Myeloid Leukemia (AML)

    CDK9-IN-37, identified as compound 37 in research, has shown promising results in the treatment of AML. It exhibits significant antiproliferative activity in various cancer cell lines and has demonstrated effectiveness in suppressing tumor progression in mouse models. This positions it as a potential lead compound for novel CDK9 inhibitors in AML treatment (Han et al., 2021).

  • Potential in HIV Therapy

    this compound has been explored for its potential in HIV therapy. Its ability to inhibit CDK9 interferes selectively with HIV-1 Tat-mediated transcription, thereby inhibiting HIV-1 reactivation from latently infected cells (Sancineto et al., 2013).

  • Role in Transcriptional Control

    this compound targets CDK9, which is critical for RNA Polymerase II transcription in various biological processes including development, differentiation, and cell fate responses. Dysregulation of CDK9 is implicated in a range of diseases, highlighting its significance in maintaining transcriptional homeostasis (Bacon & D’Orso, 2018).

  • Oncology, Virology, and Cardiology Applications

    this compound's target, CDK9, does not regulate the cell cycle but is involved in RNA synthesis for cell growth and differentiation. Its inhibition contributes to anticancer activity, and there's potential for its use as an antiretroviral agent in HIV research. It may also have applications in cardiology, particularly in the context of myocardial hypertrophy (Wang & Fischer, 2008).

  • Cancer Therapy

    this compound, through targeting CDK9, plays a crucial role in the transcription regulation of antiapoptotic proteins, making it a significant candidate for cancer therapy. The development of selective CDK9 inhibitors like this compound has been a focus due to their potential efficacy in various cancers (Sonawane et al., 2016).

  • Epigenetic Therapy in Cancer

    this compound, by inhibiting CDK9, plays a role in reactivating epigenetically silenced genes in cancer. This leads to restored tumor suppressor gene expression and may sensitize cancer cells to immune checkpoint inhibitors, representing a new direction in epigenetic cancer therapy (Zhang et al., 2018).

特性

分子式

C14H10ClN3O

分子量

271.7

IUPAC名

2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one

InChI

InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19)

InChIキー

KTQUDVGNQBSZMO-UHFFFAOYSA-N

SMILES

O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CDK9IN-37;  CDK9-IN37;  CDK9IN37;  CDK9 IN 37;  CDK9-IN-37

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK9-IN-37
Reactant of Route 2
Reactant of Route 2
CDK9-IN-37
Reactant of Route 3
Reactant of Route 3
CDK9-IN-37
Reactant of Route 4
Reactant of Route 4
CDK9-IN-37
Reactant of Route 5
Reactant of Route 5
CDK9-IN-37
Reactant of Route 6
CDK9-IN-37

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。